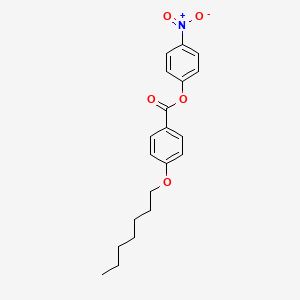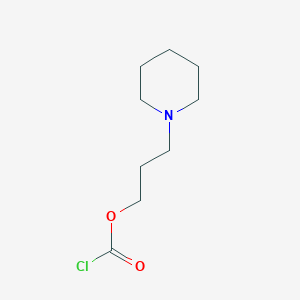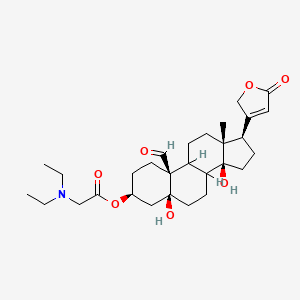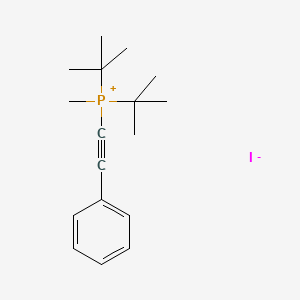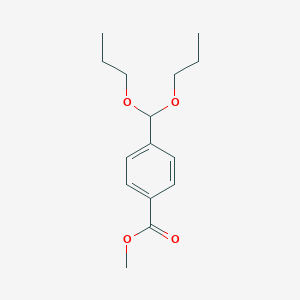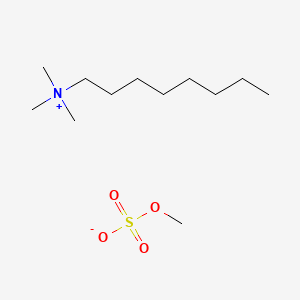![molecular formula C11H26O2Si2 B14484159 Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane CAS No. 65946-58-9](/img/structure/B14484159.png)
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of trimethylsilyl groups and an ethenyl group substituted with a propan-2-yl-oxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane typically involves the reaction of trimethylsilyl chloride with an appropriate ethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield silanols, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for various biochemical studies.
Industry: The compound is employed in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane involves its ability to form stable carbon-silicon bonds. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, making it suitable for various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler compound with a single silicon atom bonded to three methyl groups.
Methyltris(trimethylsiloxy)silane: A compound with three trimethylsiloxy groups attached to a central silicon atom.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: A compound with a propynyl group substituted with trimethylsilyl groups.
Uniqueness
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane is unique due to its specific structure, which combines the properties of trimethylsilyl groups and an ethenyl group with a propan-2-yl-oxy substitution. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
65946-58-9 |
|---|---|
Formule moléculaire |
C11H26O2Si2 |
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
trimethyl-(1-propan-2-yloxy-2-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(2)12-11(9-14(3,4)5)13-15(6,7)8/h9-10H,1-8H3 |
Clé InChI |
SBZHRNLLTVKRSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=C[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
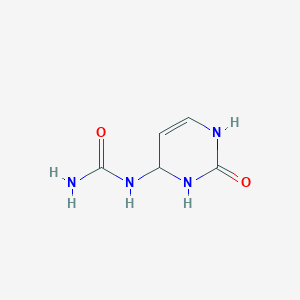

![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
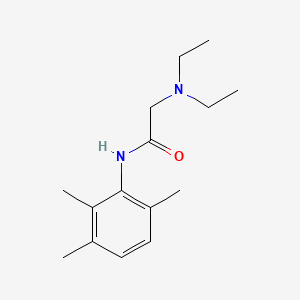
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
